molecular formula C16H20N4O3S2 B2829991 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone CAS No. 2034587-58-9

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2829991
CAS RN: 2034587-58-9
M. Wt: 380.48
InChI Key: UBULYRXFRVRSPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s molecular structure can be analyzed based on its IUPAC name and the functional groups present in it. The tetrahydropyrazolo[1,5-a]pyridine core suggests a bicyclic structure with a nitrogen atom at the 1-position and the 5-position of the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For instance, the presence of the piperazine ring could make the compound basic, while the sulfonyl group could make it acidic .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Its bioavailability, distribution, metabolism, and excretion would need to be determined through experimental studies .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and understanding of its mode of action, it’s difficult to predict its effects .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s challenging to make definitive statements .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, compounds containing sulfonyl groups can be irritants and should be handled with care .

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in various fields such as medicinal chemistry .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(13-12-17-20-6-2-1-4-14(13)20)18-7-9-19(10-8-18)25(22,23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBULYRXFRVRSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methanone

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